molecular formula C51H84O24 B14140661 Alliumoside B CAS No. 56126-14-8

Alliumoside B

Cat. No.: B14140661
CAS No.: 56126-14-8
M. Wt: 1081.2 g/mol
InChI Key: ALPKPXXOFFUSLY-ZVKAMZIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alliumoside B is a steroidal saponin glycoside derived from the Allium genus, particularly from species like Allium narcissiflorum. This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alliumoside B involves the extraction of steroidal saponins from Allium species. The process typically includes:

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its structure. advancements in biotechnological methods and large-scale extraction techniques are being explored to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Alliumoside B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidized Derivatives: Resulting from oxidation reactions.

    Reduced Compounds: From reduction processes.

    Hydrolyzed Products: From glycosidic bond cleavage.

Scientific Research Applications

Alliumoside B has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of steroidal saponins.

    Biology: Investigated for its role in plant defense mechanisms.

    Medicine: Explored for its potential anti-inflammatory, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of Alliumoside B involves its interaction with cellular membranes and enzymes:

Comparison with Similar Compounds

  • Trillin
  • Melongoside B
  • Funkioside A

Comparison:

Properties

CAS No.

56126-14-8

Molecular Formula

C51H84O24

Molecular Weight

1081.2 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[4-[(4S,6R,7S,8R,9S,13R)-16-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C51H84O24/c1-20(19-68-45-41(64)37(60)33(56)28(15-52)69-45)7-12-50(67)21(2)32-27(73-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)51(75-47-43(66)39(62)35(58)30(17-54)71-47)44(40(63)36(59)31(18-55)74-51)72-46-42(65)38(61)34(57)29(16-53)70-46/h5,20-21,23-47,52-67H,6-19H2,1-4H3/t20?,21-,23?,24?,25?,26?,27-,28+,29+,30+,31+,32-,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50+,51-/m0/s1

InChI Key

ALPKPXXOFFUSLY-ZVKAMZIBSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](CC3[C@@]2(CCC4C3CC=C5[C@@]4(CCC(C5)[C@@]6([C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O[C@@]1(CCC(C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)C6(C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.